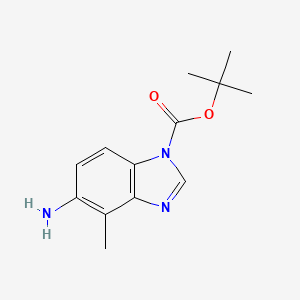![molecular formula C10H10N4O2 B8507870 2-[2-methyl-4-(tetrazol-1-yl)phenyl]acetic acid](/img/structure/B8507870.png)
2-[2-methyl-4-(tetrazol-1-yl)phenyl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-methyl-4-(tetrazol-1-yl)phenyl]acetic acid is an organic compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-methyl-4-(tetrazol-1-yl)phenyl]acetic acid typically involves the formation of the tetrazole ring followed by the introduction of the acetic acid moiety. One common method involves the reaction of a nitrile precursor with sodium azide in the presence of a catalyst such as zinc salts. This reaction proceeds readily in water and can be catalyzed by various agents, including Lewis acids and iodine .
Industrial Production Methods
Industrial production of tetrazole derivatives often employs continuous-flow methods to enhance efficiency and safety. These methods allow for the controlled synthesis of tetrazole rings under mild conditions, avoiding the need for chromatography and isolation steps. This approach is atom-economical, highly selective, and environmentally benign .
化学反应分析
Types of Reactions
2-[2-methyl-4-(tetrazol-1-yl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the tetrazole ring or the acetic acid moiety.
Substitution: The compound can participate in substitution reactions, where functional groups on the tetrazole ring or the phenyl ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, zinc salts, and various Lewis acids. Reaction conditions often involve aqueous media or organic solvents, with catalysts such as iodine or silica-supported sodium hydrogen sulfate .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different tetrazole derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
科学研究应用
2-[2-methyl-4-(tetrazol-1-yl)phenyl]acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
作用机制
The mechanism of action of 2-[2-methyl-4-(tetrazol-1-yl)phenyl]acetic acid involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
相似化合物的比较
Similar Compounds
1,2,4-Triazole: Another nitrogen-rich heterocycle with similar biological activities.
Imidazole: A five-membered ring containing two nitrogen atoms, used in various pharmaceuticals.
Pyrazole: A heterocyclic compound with two adjacent nitrogen atoms, known for its medicinal properties.
Uniqueness
2-[2-methyl-4-(tetrazol-1-yl)phenyl]acetic acid is unique due to its tetrazole ring, which provides distinct electronic properties and biological activities compared to other heterocycles. Its ability to act as a bioisostere of carboxylic acids makes it particularly valuable in drug design and development .
属性
分子式 |
C10H10N4O2 |
|---|---|
分子量 |
218.21 g/mol |
IUPAC 名称 |
2-[2-methyl-4-(tetrazol-1-yl)phenyl]acetic acid |
InChI |
InChI=1S/C10H10N4O2/c1-7-4-9(14-6-11-12-13-14)3-2-8(7)5-10(15)16/h2-4,6H,5H2,1H3,(H,15,16) |
InChI 键 |
BZUUQUITKCTHPD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)N2C=NN=N2)CC(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{4-[2-(1H-Indol-3-yl)ethyl]piperazin-1-yl}-N'-phenylurea](/img/structure/B8507799.png)
![1-{[(Benzyloxy)(formyl)amino]methyl}cycloheptane-1-carboxylic acid](/img/structure/B8507803.png)




![N-[7-(Hydroxyimino)-4,5,6,7-tetrahydro-1-benzothiophen-4-yl]urea](/img/structure/B8507834.png)

![Carbamic acid,n-[3-[2-[5-amino-2-[[(1,1-dimethylethoxy)carbonyl]amino]phenyl]ethyl]phenyl]-,1,1-dimethylethyl ester](/img/structure/B8507855.png)



![Ethyl 4-(3-bromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate](/img/structure/B8507896.png)
